molecular formula C15H11ClO3 B8560781 Phenyl (chloroformyl)phenylacetate CAS No. 27031-18-1

Phenyl (chloroformyl)phenylacetate

Cat. No.: B8560781
CAS No.: 27031-18-1
M. Wt: 274.70 g/mol
InChI Key: MCVBDJMXSHYJAZ-UHFFFAOYSA-N
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Description

Phenyl (chloroformyl)phenylacetate is a useful research compound. Its molecular formula is C15H11ClO3 and its molecular weight is 274.70 g/mol. The purity is usually 95%.
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Q & A

Q. Basic: What synthetic methodologies are recommended for preparing phenyl (chloroformyl)phenylacetate, and how can reaction efficiency be optimized?

Methodological Answer:
this compound can be synthesized via a two-step esterification and chloroformylation process.

Esterification : React phenylacetic acid with phenol under acidic catalysis (e.g., H₂SO₄) at 80–100°C for 6–8 hours to yield phenyl phenylacetate .

Chloroformylation : Treat the ester with phosgene (COCl₂) or a safer alternative like triphosgene in anhydrous dichloromethane at 0–5°C. Monitor progress via FT-IR for the disappearance of the hydroxyl peak (3200–3600 cm⁻¹) and emergence of the carbonyl chloride stretch (~1800 cm⁻¹) .
Optimization Tips :

  • Use molecular sieves to remove water and prevent hydrolysis of the chloroformyl group.
  • Maintain stoichiometric excess of phosgene (1.2–1.5 eq) to drive the reaction to completion.
  • Purify via fractional distillation (bp: ~74–75°C for intermediates; confirm with GC-MS) .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

Methodological Answer:

  • ¹H NMR :
    • Aromatic protons: δ 7.2–7.5 ppm (multiplet for phenyl groups).
    • Chloroformyl carbonyl proton: Absent (replaced by Cl), but adjacent ester carbonyl proton may appear at δ 3.8–4.2 ppm (if present in intermediates) .
  • ¹³C NMR :
    • Ester carbonyl: ~170 ppm.
    • Chloroformyl carbonyl: ~175–180 ppm .
  • FT-IR :
    • Strong C=O stretches at ~1740 cm⁻¹ (ester) and ~1800 cm⁻¹ (chloroformyl) .
  • GC-MS :
    • Molecular ion peak at m/z 260–265 (exact mass depends on isotopic Cl pattern) .

Q. Advanced: How can computational modeling resolve contradictions in reported reactivity of this compound across solvent systems?

Methodological Answer:
Contradictory reactivity data (e.g., hydrolysis rates in polar vs. nonpolar solvents) can be analyzed via density functional theory (DFT) to model transition states.

Solvent Effects :

  • Use COSMO-RS simulations to predict solvation energies. Polar solvents (e.g., water) stabilize charged intermediates, accelerating hydrolysis .

Reaction Pathways :

  • Compare activation energies for nucleophilic attack (e.g., by water or amines) at the chloroformyl vs. ester carbonyl groups.
  • Example: A lower activation barrier (~15 kcal/mol) for chloroformyl hydrolysis explains its preferential reactivity in aqueous conditions .
    Validation : Cross-reference computational results with kinetic studies (e.g., UV-Vis monitoring at 240 nm for Cl⁻ release) .

Q. Advanced: What strategies address discrepancies in enzyme inhibition data when using this compound as a protease inhibitor?

Methodological Answer:
Discrepancies may arise from varying assay conditions or competing hydrolysis.

Controlled Hydrolysis :

  • Pre-incubate the compound in buffer (pH 7.4, 37°C) for 0–60 minutes. Quench aliquots with excess diethylamine and measure residual inhibitory activity via fluorogenic substrate assays .

Competitive vs. Noncompetitive Inhibition :

  • Perform Lineweaver-Burk plots. A competitive mechanism shows intersecting lines at the y-axis, while noncompetitive lines intersect elsewhere.

Mass Spectrometry :

  • Identify covalent adducts (e.g., enzyme-chloroformyl complexes) using LC-MS/MS .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks (lachrymator properties) .
  • PPE : Nitrile gloves, goggles, and lab coats. Avoid latex due to permeability to chloroformates .
  • Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite .
  • First Aid : For eye exposure, irrigate with water for 15 minutes and seek immediate medical attention .

Q. Advanced: How can researchers design experiments to evaluate the environmental persistence of this compound?

Methodological Answer:

  • Hydrolysis Studies :
    • Measure half-life (t₁/₂) in buffered solutions (pH 4–9) at 25°C. Monitor via HPLC-UV .
  • Photodegradation :
    • Expose to UV light (254 nm) in a photoreactor. Identify degradation products (e.g., phenylacetic acid, CO₂) using GC-MS .
  • Ecotoxicity :
    • Test acute toxicity in Daphnia magna (LC₅₀) and algae (growth inhibition) per OECD guidelines .

Properties

CAS No.

27031-18-1

Molecular Formula

C15H11ClO3

Molecular Weight

274.70 g/mol

IUPAC Name

phenyl 3-chloro-3-oxo-2-phenylpropanoate

InChI

InChI=1S/C15H11ClO3/c16-14(17)13(11-7-3-1-4-8-11)15(18)19-12-9-5-2-6-10-12/h1-10,13H

InChI Key

MCVBDJMXSHYJAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)OC2=CC=CC=C2)C(=O)Cl

Origin of Product

United States

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